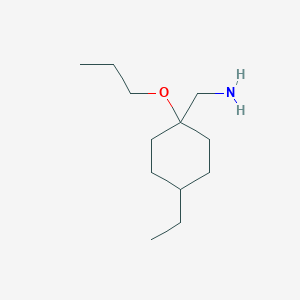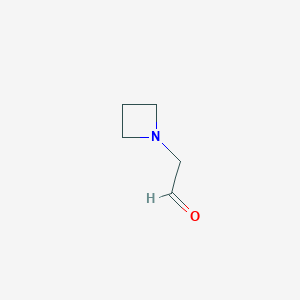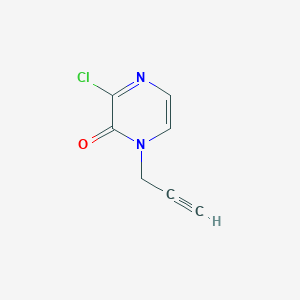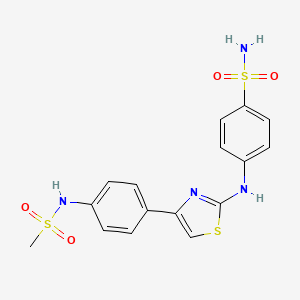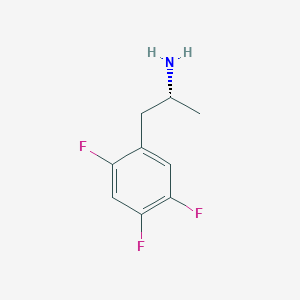
(R)-1-(2,4,5-Trifluorophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of three fluorine atoms on the phenyl ring significantly alters its chemical properties, making it a compound of interest for studies in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,5-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with a chiral amine, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine.
Industrial Production Methods: Industrial production of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification methods ensures the production of high-purity compounds suitable for research and development.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- (2R)-1-(2,4-difluorophenyl)propan-2-amine
- (2R)-1-(2,5-difluorophenyl)propan-2-amine
- (2R)-1-(2,4,6-trifluorophenyl)propan-2-amine
Comparison:
- Uniqueness: The presence of three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring distinguishes (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine from its analogs. This unique substitution pattern influences its chemical reactivity, biological activity, and physical properties.
- Chemical Properties: The trifluorinated compound exhibits different electronic and steric effects compared to difluorinated analogs, affecting its reactivity and interactions with other molecules.
- Biological Activity: The specific arrangement of fluorine atoms may result in distinct biological activities and pharmacological profiles, making it a valuable compound for targeted research.
Propiedades
Fórmula molecular |
C9H10F3N |
|---|---|
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m1/s1 |
Clave InChI |
QKVCEEJOYPBGQX-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1F)F)F)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


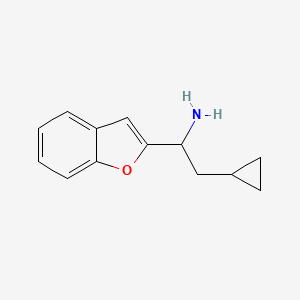
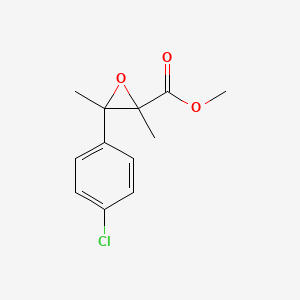
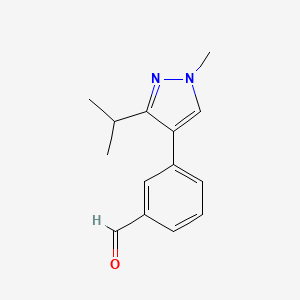
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
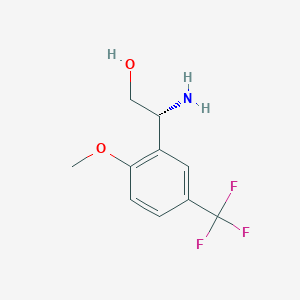
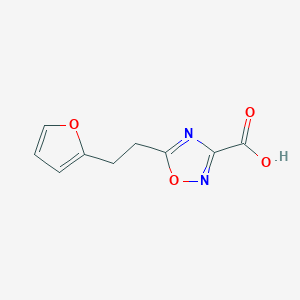
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
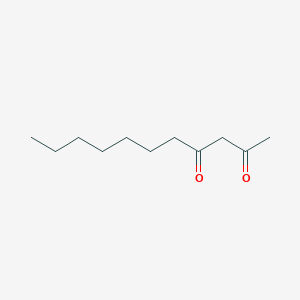
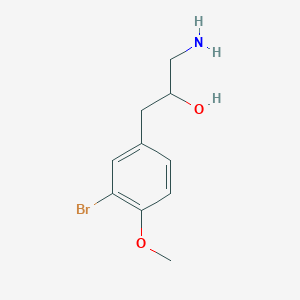
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
